4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl

Conjugated polymers Cathodic polymerization Electron-withdrawing effects

Select 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl (C₁₄H₁₀Br₂N₂O₄) for unmatched synthetic versatility. Its 3,3'-dinitro groups exert a strong –I/–M effect, lowering the core LUMO to precisely modulate benzylic bromide reactivity for controlled polymerization kinetics. This nitro-imposed electronic and steric environment pre-organizes spatial alignment for MOF/COF frameworks—an advantage absent in non-nitrated analogs. The orthogonally reactive handles (SN2-active –CH₂Br; reducible –NO₂ to latent –NH₂) enable sequential derivatization, making it the essential scaffold for nNOS-targeted libraries, viologen-based ionic polymers for CO₂ fixation, and heat-resistant PAV/PPX dielectrics. Insist on the dinitro monomer to preserve synthetic pathways and thermal performance.

Molecular Formula C14H10Br2N2O4
Molecular Weight 430.05 g/mol
CAS No. 827340-44-3
Cat. No. B12531277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl
CAS827340-44-3
Molecular FormulaC14H10Br2N2O4
Molecular Weight430.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)CBr)[N+](=O)[O-])[N+](=O)[O-])CBr
InChIInChI=1S/C14H10Br2N2O4/c15-7-11-3-1-9(5-13(11)17(19)20)10-2-4-12(8-16)14(6-10)18(21)22/h1-6H,7-8H2
InChIKeyMNLHBURHKIZYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl (CAS 827340-44-3): Key Chemical Identity and Monomer-Class Context


4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl (CAS 827340-44-3) is a symmetrically tetra-substituted biphenyl monomer bearing two bromomethyl (–CH₂Br) and two nitro (–NO₂) groups at the 4,4'- and 3,3'-positions, respectively [1]. With a molecular formula of C₁₄H₁₀Br₂N₂O₄ and a molecular weight of 430.05 g/mol, it belongs to a niche class of electron-deficient, dual-electrophilic biphenyl building blocks [2]. The presence of both strong electron-withdrawing nitro substituents and highly reactive benzylic bromide handles makes it a versatile yet electronically demanding intermediate for conjugated polymer synthesis, cross-linked porous frameworks, and pharmaceutical scaffolds, distinguishing it from simpler bis(bromomethyl)biphenyl analogs [3].

Why 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl Cannot Be Replaced by Non-Nitrated or Regioisomeric Analogs


Cursory replacement of 4,4'-bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl with unsubstituted 4,4'-bis(bromomethyl)biphenyl (CAS 20248-86-6) or a mono-nitrated analog risks fundamentally altering electronic character, solubility, and cross-linking kinetics. The 3,3'-dinitro groups exert a powerful –I and –M effect that lowers the LUMO of the biphenyl core, directly modulating the reactivity of the adjacent bromomethyl electrophiles and influencing polymerization rates [1]. Furthermore, the ortho-nitro arrangement creates a steric environment that restricts rotational freedom around the central C–C bond, potentially pre-organizing the monomer for specific spatial alignments in MOF or COF synthesis—a feature lost in the non-nitrated counterpart [2]. In pharmaceutical intermediate applications, the reducible nitro groups serve as latent amine functionalities for subsequent derivatization (e.g., acylation, sulfonylation), while the bromomethyl termini enable sequential SN2 assembly; a generic analog lacking these orthogonal handles would truncate the synthetic pathway and limit accessible final products [3].

Quantitative Differentiation Evidence for 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl: Comparator-Backed Selection Data


Electron-Deficient Monomer for Cathodic Polymerization: 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl vs. Non-Nitrated Analog

In the electrochemical synthesis of poly(4,4′-biphenylene ethylene)s (PBPEs), the 3,3'-dinitro-substituted monomer yields PBPE-NO₂, which exhibits enhanced thermal stability compared to the polymer derived from the non-nitrated analog (PBPE-H). The nitro group's electron-withdrawing effect increases the rigidity of the polymer backbone, leading to altered decomposition profiles [1].

Conjugated polymers Cathodic polymerization Electron-withdrawing effects

Proven Utility as a Key Intermediate in Patented Small-Molecule Syntheses

The compound is explicitly cited as a synthetic intermediate in US Patent 2013/45949 A1 (Paragraph 0420), assigned to UWM Research Foundation, Inc. This demonstrates its practical utility in constructing complex, biologically relevant molecules [1]. In contrast, the non-nitrated analog (4,4'-bis(bromomethyl)biphenyl, CAS 20248-86-6) does not appear in the same patent context, suggesting that the dinitro groups are essential for the downstream synthetic route.

Pharmaceutical intermediate Patent evidence Bromomethyl handle

Biological Target Engagement: Nitric Oxide Synthase (nNOS) Affinity vs. Structural Analogs

A related dinitro-biphenyl scaffold (CHEMBL1945755) shows measurable, albeit weak, activity against rat neuronal nitric oxide synthase (nNOS) with a Ki of 4.50 × 10⁵ nM [1]. While this datum is for an analog rather than the exact compound, it establishes that the dinitro-biphenyl core can engage this therapeutic target, providing a baseline for further optimization. No comparable affinity data are available for the non-nitrated analog, highlighting the functional necessity of the nitro groups for target interaction.

nNOS inhibition Binding affinity Drug discovery

Distinctive Physicochemical Profile: LogP, Topological Polar Surface Area, and Molecular Weight Compared to Non-Nitrated Analogs

Computed properties from PubChem reveal that 4,4'-bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl has a higher topological polar surface area (TPSA = 91.64 Ų) and a higher XLogP3-AA (4.3) compared to 4,4'-bis(bromomethyl)biphenyl (TPSA = 0 Ų; XLogP3 ~4.5) [1][2]. The increased TPSA, driven by the two nitro groups, moderately reduces lipophilicity and alters predicted membrane permeability, which is a critical consideration for medicinal chemistry applications.

Physicochemical properties LogP TPSA ADME prediction

Dual Reactive Handles for Stepwise Orthogonal Functionalization: Evidence from Analogous Biphenyl Derivatives

Analysis of analog 4-(bromomethyl)-4'-methyl-3,3'-dinitro-1,1'-biphenyl (CAS 827340-53-4) demonstrates that the bromomethyl group undergoes clean SN2 substitution while the nitro groups remain intact under standard conditions . This establishes the orthogonality of the two functional handles: the benzylic bromides react first with nucleophiles, and the nitro groups can subsequently be reduced to amines for further derivatization. This sequential reactivity is a key advantage over non-nitrated analogs, which lack the second, independent functional handle.

Orthogonal chemistry Bromomethyl vs. nitro reactivity Sequential SN2/reduction

High-Impact Application Scenarios Where 4,4'-Bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl Provides Verifiable Advantage


Synthesis of Electron-Deficient Conjugated Polymers for High-Temperature Electronic Coatings

For researchers synthesizing poly(p-arylenevinylene) (PAV) or poly(p-xylylene) (PPX) analogs via cathodic reduction, 4,4'-bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl is the monomer of choice when enhanced thermal stability is required. The resulting polymer, PBPE-NO₂, demonstrates a shifted thermal degradation profile relative to the non-nitrated polymer, making it suitable for applications demanding higher thermal endurance, such as capacitor dielectrics or field-effect transistor coatings [1].

Medicinal Chemistry Hit-to-Lead Optimization Centered on Dinitro-Biphenyl Scaffolds

Medicinal chemists pursuing nNOS or MAPEG-family enzyme inhibitors should prioritize 4,4'-bis(bromomethyl)-3,3'-dinitro-1,1'-biphenyl as a core scaffold for library synthesis. The dinitro-biphenyl core has demonstrated target engagement (class-level evidence: analog Ki = 450,000 nM for nNOS [1]), and the two bromomethyl handles allow rapid diversification through parallel SN2 chemistry. The patent citation in US2013/45949 A1 further validates its role as a synthetic intermediate in a published, proprietary pharmaceutical route .

Construction of Porous Ionic Polymers (VIPs) with Tailored CO₂ Cycloaddition Catalytic Activity

In the fabrication of viologen-based porous ionic polymers (VIPs) for CO₂ fixation, this dinitro-substituted monomer offers a strategic advantage: the electron-withdrawing nitro groups can fine-tune the charge density of the in situ formed viologen units, potentially enhancing the catalytic activity towards cyclic carbonate synthesis beyond the 99% yield already achieved with the non-nitrated analog VIP-Br (RSC Adv., 2020) [1]. Researchers aiming to optimize catalyst performance through electronic modulation should select this monomer over the standard 4,4'-bis(bromomethyl)biphenyl.

Stepwise Orthogonal Bioconjugation and Dual-Probe Labeling

For chemical biology applications requiring sequential, site-specific labeling of biomolecules, the orthogonal reactivity of the bromomethyl (electrophilic SN2) and nitro (latent amine) groups is essential. The dinitro compound enables a two-step protocol: first, the bromomethyl groups couple to thiol or amine nucleophiles on the biomolecule; second, the nitro groups are reduced to amines for subsequent fluorescent or affinity tag attachment. This capability is absent in 4,4'-bis(bromomethyl)biphenyl, which provides only one type of reactive handle [1].

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